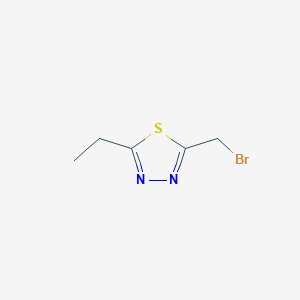

2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole

Beschreibung

Overview of 1,3,4-Thiadiazole (B1197879) Ring System in Chemical Sciences

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. nih.govresearchgate.net This structural motif is a cornerstone in the field of medicinal and agricultural chemistry due to its diverse biological activities. nih.govjocpr.com The first compound featuring this ring system was described in the late 19th century, and since then, the chemistry and applications of 1,3,4-thiadiazole derivatives have expanded significantly. nih.gov

The inherent properties of the 1,3,4-thiadiazole ring, such as its strong aromaticity, contribute to its high in vivo stability and generally low toxicity in higher vertebrates. gavinpublishers.comrsc.org The ring system is electron-deficient, which makes it relatively inert to electrophilic substitution but susceptible to nucleophilic attack, particularly at the 2 and 5 positions. mdpi.comresearchgate.net This reactivity profile makes it a versatile scaffold for chemical modification. mdpi.com

Derivatives of 1,3,4-thiadiazole have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties. nih.govresearchgate.netnih.gov Several commercially available drugs, such as the carbonic anhydrase inhibitors acetazolamide (B1664987) and methazolamide, feature the 1,3,4-thiadiazole core, underscoring its therapeutic importance. researchgate.netrsc.org Beyond medicine, these compounds are also utilized in agriculture as herbicides and bactericides and in various technological applications. nih.govjocpr.com

Significance of Alkyl and Halogenated Alkyl Substituents in Heterocyclic Chemistry

The introduction of substituents onto a heterocyclic core is a fundamental strategy in chemistry to modulate the molecule's physicochemical properties and biological activity. researchgate.net Alkyl and halogenated alkyl groups are particularly significant in this regard.

Alkyl groups, such as the ethyl group, can influence a molecule's lipophilicity, steric profile, and metabolic stability. mdpi.com An increase in the bulkiness of alkyl substituents can affect the formation and symmetry of resulting complexes, which in turn can influence their reactivity and stereoselectivity in chemical reactions. mdpi.com

Halogenated alkyl substituents, especially bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) groups, are of paramount importance in synthetic organic chemistry. jocpr.comijrpr.com The presence of a halogen atom significantly enhances the electrophilicity of the adjacent carbon atom, making these groups highly reactive towards nucleophiles. ijrpr.com This reactivity is exploited in a wide array of chemical transformations, including nucleophilic substitution (Sₙ2) reactions, to build more complex molecular architectures. acs.orgmsu.edu The incorporation of carbon-halogen bonds can also enhance the physiological and pharmacological properties of molecules by altering their permeability, lipophilicity, and metabolic stability. acs.org

| Substituent Type | Influence on Molecular Properties | Primary Synthetic Utility |

|---|---|---|

| Alkyl (e.g., Ethyl) | Modulates lipophilicity, steric hindrance, and metabolic pathways. | Structural backbone modification. |

| Halogenated Alkyl (e.g., Bromomethyl) | Increases reactivity at the alpha-carbon; enhances pharmacological properties. | Key intermediate for nucleophilic substitution reactions. |

Importance of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole as a Synthetic and Research Target

The compound this compound is a bifunctional molecule that combines the stable, biologically active 1,3,4-thiadiazole core with a highly reactive bromomethyl group. This unique combination makes it a valuable intermediate and a target for synthetic and medicinal chemistry research.

The ethyl group at the 5-position provides a degree of lipophilicity, while the bromomethyl group at the 2-position serves as a versatile chemical handle. The bromine atom is an excellent leaving group, facilitating the facile displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, leading to the synthesis of diverse libraries of novel 1,3,4-thiadiazole derivatives. For instance, similar 2-chloromethyl-1,3,4-thiadiazole derivatives are used to synthesize more complex structures through ring-closing reactions. jocpr.com

The primary importance of this compound lies in its role as a building block. Researchers can utilize this compound to construct larger molecules with potentially enhanced or novel biological activities. The synthesis of new derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for the rational design of new therapeutic agents or agrochemicals. researchgate.net

Academic Research Landscape and Future Directions for this compound

The academic research landscape for 1,3,4-thiadiazole derivatives is vibrant and focused on the discovery of new compounds with therapeutic potential. mdpi.comdovepress.com While specific research on this compound is part of this broader field, its primary role is as a key intermediate rather than an end product.

Current research efforts involving similar reactive thiadiazoles focus on:

Synthesis of Novel Derivatives: The alkylation of mercapto-thiadiazoles or the cyclization of thiosemicarbazides are common synthetic routes. jocpr.comnih.gov The resulting halogenated intermediates are then used to create series of compounds for biological screening.

Antimicrobial and Anticancer Screening: A significant portion of research is dedicated to evaluating new thiadiazole derivatives for their efficacy against various pathogens and cancer cell lines. dovepress.comnih.gov

Development of Agrochemicals: The thiadiazole scaffold is also explored for its potential use in developing new fungicides and insecticides. mdpi.com

Future research directions for compounds like this compound are likely to expand into several areas:

Combinatorial Chemistry: Its utility as a reactive building block makes it an ideal candidate for combinatorial synthesis to rapidly generate large libraries of compounds for high-throughput screening.

Materials Science: The rigid, aromatic 1,3,4-thiadiazole ring could be incorporated into novel polymers or organic materials. The reactive bromomethyl group would facilitate the polymerization or grafting process.

Mechanism of Action Studies: For derivatives that show significant biological activity, future research will focus on elucidating their precise molecular targets and mechanisms of action.

Green Synthesis: Developing more environmentally friendly and efficient methods for the synthesis of this compound and its subsequent derivatives will be an ongoing goal. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTYPOMFJQDQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567092-14-1 | |

| Record name | 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 5 Ethyl 1,3,4 Thiadiazole and Analogous Structures

General Strategies for 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of derivatives. These methods typically involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions

Cyclization reactions are the most common and versatile methods for constructing the 1,3,4-thiadiazole ring. These reactions can be broadly categorized based on the starting materials and the reaction conditions employed.

Thiosemicarbazides are highly versatile precursors for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov The general approach involves the acylation of thiosemicarbazide (B42300) followed by cyclodehydration. To achieve the 5-ethyl substitution pattern pertinent to the target molecule, the synthesis would commence with a propionyl derivative.

Strong acids are frequently employed to catalyze the cyclodehydration of acylthiosemicarbazides. Concentrated sulfuric acid or polyphosphoric acid (PPA) are common reagents for this transformation. nih.gov The reaction proceeds by protonation of the carbonyl oxygen, which enhances its electrophilicity and facilitates the intramolecular nucleophilic attack by the sulfur atom of the thiourea (B124793) moiety. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring. For instance, the reaction of propionyl chloride with thiosemicarbazide would yield an acylthiosemicarbazide intermediate, which upon treatment with a strong acid, would cyclize to form 2-amino-5-ethyl-1,3,4-thiadiazole (B82430). nih.gov

Table 1: Examples of Acid-Catalyzed Cyclization of Acylthiosemicarbazides

| Starting Acylating Agent | Acid Catalyst | Product | Reference |

| Acetyl Chloride | Conc. H₂SO₄ | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

| Benzoyl Chloride | Polyphosphoric Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | nih.gov |

In addition to strong acids, other dehydrating agents can effect the cyclization of acylthiosemicarbazides. Polyphosphate ester (PPE) is a milder alternative to strong acids and can promote the reaction, often in a one-pot manner from the carboxylic acid and thiosemicarbazide. Phosphorus oxychloride (POCl₃) is another effective reagent for this cyclization. These reagents activate the carbonyl group of the acylthiosemicarbazide, facilitating the ring-closing step.

An alternative route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones. These precursors are readily prepared by the condensation of an aldehyde with thiosemicarbazide. Oxidizing agents such as ferric chloride (FeCl₃) can then be used to induce cyclization. This method provides a direct entry to the 2-amino-1,3,4-thiadiazole (B1665364) core.

Dithiocarbazate-Based Ring Closures

Dithiocarbazates, formed from the reaction of hydrazine (B178648) with carbon disulfide, serve as another important class of precursors for 1,3,4-thiadiazoles. These intermediates can be S-alkylated and then cyclized with various reagents to afford 2,5-disubstituted-1,3,4-thiadiazoles. This method offers a high degree of flexibility in introducing different substituents at both the 2- and 5-positions of the thiadiazole ring.

Subsequent Functionalization to 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole

Once the 2-amino-5-ethyl-1,3,4-thiadiazole is synthesized, a series of transformations are required to arrive at the final product. A plausible synthetic sequence involves the conversion of the 2-amino group to a 2-methyl group, followed by radical bromination of the methyl group.

A potential, though not explicitly documented for this specific substrate, method to replace the amino group with a methyl group could involve a modified Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for converting arylamines to various other functional groups via a diazonium salt intermediate. nih.govorganic-chemistry.org

Following the successful installation of the methyl group to yield 2-methyl-5-ethyl-1,3,4-thiadiazole, the final step would be the selective bromination of the methyl group. This is typically achieved through a free radical halogenation reaction using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light or heat. This reaction selectively brominates the benzylic or allylic position, and in this case, the methyl group attached to the heterocyclic ring. While the bromination of the thiadiazole ring itself is known, selective side-chain bromination would be the desired pathway.

An alternative approach could involve the synthesis of 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole, which could then be converted to the corresponding bromomethyl derivative using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Acylhydrazide and Sulfur Reagent Condensations

A primary and versatile method for constructing the 2,5-disubstituted-1,3,4-thiadiazole scaffold involves the cyclization of acylhydrazides (also known as carbohydrazides) with a suitable sulfur-donating reagent. This approach is valued for its modularity, allowing for the introduction of various substituents at the 2- and 5-positions by selecting the appropriate acylhydrazide.

The reaction typically proceeds by treating an acylhydrazide with a thionating agent, which converts the carbonyl oxygen into sulfur, followed by an intramolecular cyclization with the elimination of water. Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.net While effective, these traditional reagents can necessitate harsh reaction conditions and sometimes result in lower yields. researchgate.netbu.edu.eg

More contemporary methods have focused on milder and more efficient sulfur sources. Elemental sulfur (S₈), in combination with a base like sodium sulfide (B99878) (Na₂S), has been successfully employed for the direct coupling of acyl hydrazines with primary nitroalkanes to form multi-functionalized 1,3,4-thiadiazoles in excellent yields. researchgate.netlincoln.ac.uk This method is noted for its scalability, broad substrate scope, and tolerance of a wide array of functional groups. researchgate.net The proposed mechanism involves the initial conversion of the nitroalkane into a thioacylating species by the action of elemental sulfur and a base, which then condenses with the acylhydrazine to yield the thiadiazole ring after heteroaromatization. researchgate.net

Another approach involves the acid-catalyzed regioselective cyclization of acyl hydrazides with reagents like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates. organic-chemistry.orgacs.orgacs.org These reactions are efficient, metal-free, and demonstrate significant functional group compatibility, providing 2,5-disubstituted-1,3,4-thiadiazoles with high regioselectivity. acs.orgacs.org

| Acylhydrazide Precursor | Sulfur Reagent/Co-reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N'-Acylbenzohydrazides | Fluorous Lawesson's Reagent | THF, 55°C | 2,5-Disubstituted-1,3,4-thiadiazoles | bu.edu.eg |

| Acyl Hydrazines | Nitroalkanes, Elemental Sulfur (S₈), Na₂S | DMF, Room Temperature | Multi-functionalized 1,3,4-thiadiazoles | researchgate.net |

| Acyl Hydrazides | Alkyl 2-(methylthio)-2-thioxoacetates, p-TSA | Toluene, 90°C | 2,5-Disubstituted-1,3,4-thiadiazoles | acs.org |

| Thiosemicarbazide | Carboxylic Acids, POCl₃ | Reflux | 2-Amino-5-substituted-1,3,4-thiadiazoles | isres.orgnih.gov |

N-Tosylhydrazone and Pseudohalide Reactants

An alternative strategy for synthesizing the 1,3,4-thiadiazole ring utilizes N-tosylhydrazones as key precursors. This method offers a pathway to diverse thiadiazole structures through reactions with various nucleophilic partners, including pseudohalides.

A notable example is the diversity-oriented synthesis of 2-amino-1,3,4-thiadiazoles from N-tosylhydrazones and potassium thiocyanate (B1210189) (KSCN), an odorless and readily available pseudohalide. organic-chemistry.orgorganic-chemistry.org The reaction often involves an activating agent, such as N-chlorosuccinimide (NCS), to facilitate the in situ formation of an N-tosylhydrazonoyl chloride intermediate. organic-chemistry.org This intermediate then undergoes cyclization with the thiocyanate to form the desired thiadiazole ring under mild conditions. organic-chemistry.org Optimization studies have shown that catalysts like BF₃·OEt₂ in solvents such as dichloroethane (DCE) can provide high yields. organic-chemistry.org This methodology is valued for its broad substrate tolerance, accommodating N-tosylhydrazones derived from various benzaldehydes with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Functional Group Transformations for Thiadiazole Derivatization

Once the thiadiazole core is established, further diversification can be achieved through functional group transformations. These reactions modify the substituents on the pre-formed ring, allowing for the synthesis of a wide range of derivatives, including the target molecule, this compound. A plausible, though not explicitly documented, pathway to this specific compound involves the synthesis of 2-methyl-5-ethyl-1,3,4-thiadiazole followed by radical bromination of the methyl group, likely using a reagent such as N-bromosuccinimide (NBS), a common method for benzylic or allylic bromination. researchgate.net

Thionation Strategies

Thionation is a key transformation in thiadiazole synthesis, particularly when starting from diacylhydrazine precursors. Reagents like Lawesson's reagent or phosphorus pentasulfide are employed to convert the two carbonyl groups of a 1,2-diacylhydrazine into thiocarbonyls, which subsequently undergo cyclodehydration to furnish the 2,5-disubstituted-1,3,4-thiadiazole ring. researchgate.netbu.edu.eg For instance, treating ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (B95107) (THF) at elevated temperatures yields ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. chemicalbook.com This strategy directly incorporates the sulfur atom into the heterocyclic ring from an acyclic precursor.

Formation of Hybrid Thiadiazole-Containing Systems

The 1,3,4-thiadiazole scaffold is frequently incorporated into larger, hybrid molecular systems to modulate biological and chemical properties. acs.org This is achieved by synthesizing thiadiazoles bearing reactive functional groups that can be coupled with other heterocyclic moieties.

Several synthetic strategies are employed to create these hybrid molecules:

Thiadiazole-Thiazole Hybrids: These can be synthesized by reacting a thiazole (B1198619) derivative containing an acid hydrazide group with phenyl isothiocyanate, followed by cyclization with hydrazonoyl halides. tandfonline.com

Oxadiazole-Thiadiazole Hybrids: A common route involves synthesizing a thiadiazole with a hydrazide functional group, which is then cyclized with carbon disulfide to form a linked 1,3,4-oxadiazole (B1194373) ring. nih.gov

Tetrazole-Thiadiazole Hybrids: These systems can be constructed by reacting a tetrazole-containing phenacyl bromide with hydrazonoyl bromides to build the thiadiazole ring. nih.gov

Pyrazine-Thiadiazole Hybrids: These are accessible through the reaction of pyrazine-substituted hydrazonoyl bromides with thiadiazole precursors. researchgate.net

These molecular hybridization strategies create complex molecules with potentially synergistic properties derived from the individual heterocyclic components. acs.org

Regioselective Installation of the Ethyl Moiety

For the synthesis of this compound, the specific and controlled placement of the ethyl group at the C5 position is critical. Regioselectivity is best achieved by incorporating the desired substituent into one of the starting materials before the cyclization event.

Incorporation via Pre-Cyclization Building Blocks

The most direct method to ensure the ethyl group is at the 5-position is to use a building block that already contains this moiety. In the context of the acylhydrazide condensation method, this would involve starting with propanoyl hydrazide (the acylhydrazide derived from propanoic acid).

When propanoyl hydrazide is reacted with a co-reactant that will form the C2 position of the ring (for example, a reagent that installs the "bromomethyl" precursor group), the ethyl group is locked into the C5 position. Acid-catalyzed regioselective cyclization reactions provide a powerful tool for this purpose. acs.orgacs.org For instance, reacting an acyl hydrazide with precursors like alkyl 2-amino-2-thioxoacetates allows for the controlled synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. acs.orgacs.org By selecting propanoyl hydrazide as the acyl hydrazide component, the resulting product will be a 5-ethyl-1,3,4-thiadiazole derivative.

| Ethyl-Containing Building Block | Co-reactant | Method | Resulting Moiety at C2 | Reference |

|---|---|---|---|---|

| Propanoyl hydrazide | Alkyl 2-amino-2-thioxoacetates | Acid-catalyzed cyclization | Substituted (e.g., ester) | acs.org, acs.org |

| Propanoyl hydrazide | Nitroethane, S₈, Na₂S | Condensation/Cyclization | Methyl | researchgate.net |

| Thiosemicarbazide | Propanoic acid | Acylation/Cyclization | Amino | nih.gov |

Post-Cyclization Functionalization at C-5 Position

While the substituents on the 1,3,4-thiadiazole ring are most commonly introduced via the precursors before the ring-forming cyclization reaction, functionalization of the pre-formed thiadiazole core is also a documented strategy. This approach is particularly useful for modifying existing thiadiazole structures.

One relevant example of post-cyclization C-alkylation involves the metallation of a carbon atom on the thiadiazole ring, followed by quenching with an electrophile. For instance, a 2-methyl-1,3,4-thiadiazole (B8683032) derivative can be treated with a strong base like n-butyllithium at low temperatures (e.g., -78°C) to deprotonate the methyl group, creating a lithiated intermediate. This nucleophilic species can then react with an alkyl halide, such as methyl iodide, to yield the corresponding 2-ethyl homologue. nih.gov This method demonstrates that a C-H bond on an alkyl group attached to the thiadiazole ring can be activated and functionalized to extend the carbon chain, illustrating a viable, albeit indirect, pathway to introduce an ethyl group at a specific position after the ring has been formed.

Table 1: Example of Post-Cyclization Alkylation

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Methyl-1,5-diphenyl-1,3,4-thiadiazole | 1. n-Butyllithium 2. Methyl iodide | 2-Ethyl-1,5-diphenyl-1,3,4-thiadiazole | nih.gov |

Strategies for Bromomethyl Group Introduction

The introduction of the bromomethyl group is a critical step in the synthesis of the target compound. This can be achieved either by direct bromination of a corresponding methyl-substituted thiadiazole or by incorporating a bromomethylated precursor during the ring synthesis.

Direct Bromination Reactions

Direct bromination involves the conversion of a methyl group, specifically at the 2-position of a 5-ethyl-1,3,4-thiadiazole precursor, into a bromomethyl group. The methyl group is activated by the adjacent electron-withdrawing thiadiazole ring, making it susceptible to free-radical halogenation, analogous to benzylic bromination. libretexts.org

N-Bromosuccinimide (NBS) is the preferred reagent for the side-chain bromination of alkyl groups attached to aromatic and heterocyclic rings. google.comgoogle.com The reaction proceeds via a free-radical mechanism, typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The process begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a bromine radical (Br•). libretexts.org This radical then abstracts a hydrogen atom from the methyl group attached to the thiadiazole ring, forming a stabilized heterocyclic-methyl radical and hydrogen bromide (HBr). libretexts.org The generated HBr can then react with NBS to produce a low, steady concentration of molecular bromine (Br₂). libretexts.org This molecular bromine subsequently reacts with the heterocyclic-methyl radical to form the desired this compound and another bromine radical, which continues the chain reaction. wikipedia.org

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize ionic side reactions. google.comwikipedia.org The use of NBS is advantageous because it provides a low concentration of bromine, which favors radical substitution on the alkyl side chain over electrophilic addition to the heterocyclic ring. libretexts.org

Table 2: Conditions for NBS-Mediated Side-Chain Bromination

| Substrate Type | Reagent | Initiator | Solvent | Key Feature | Reference(s) |

|---|

While NBS is generally preferred for its selectivity, molecular bromine (Br₂) can also be used for side-chain bromination under specific conditions that favor a radical pathway, such as exposure to UV light. However, using molecular bromine carries a higher risk of competing electrophilic substitution directly on the thiadiazole ring, as the ring system is susceptible to such reactions. For some substituted thiadiazoles, direct bromination of the ring at the C-5 position using bromine in acetic acid has been reported. Therefore, careful control of reaction conditions is essential to direct the bromination to the methyl group.

Utilization of Bromomethylated Precursors in Synthesis

An alternative to post-cyclization bromination is the use of precursors that already contain the required bromo-functionalized carbon atom. This strategy incorporates the bromomethyl group during the construction of the thiadiazole ring itself.

A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an acylhydrazide or thiosemicarbazide with a suitable carboxylic acid derivative. sbq.org.brjocpr.comresearchgate.net To synthesize a 2-(bromomethyl) derivative, one could employ a bromo-functionalized precursor such as bromoacetic acid or, more reactively, bromoacetyl chloride.

For example, the cyclization of thiosemicarbazides with monochloroacetyl chloride has been shown to produce 2-chloromethyl-1,3,4-thiadiazole derivatives. jocpr.com By analogy, reacting an appropriately substituted thiosemicarbazide (e.g., 4-ethyl-3-thiosemicarbazide) with bromoacetyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) would be a direct route to the target structure. jocpr.com Similarly, the reaction of a hydrazone with ethyl 2-bromoacetate demonstrates the incorporation of a bromo-functionalized reagent in the synthesis of related heterocyclic systems. dergipark.org.tr

Control of Bromomethyl Position on the Thiadiazole Ring

The regiochemical outcome, and thus the specific placement of the bromomethyl and ethyl groups at the C-2 and C-5 positions, is determined by the synthetic route chosen. In the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from acyclic precursors, the substitution pattern is locked in by the structures of the starting materials. acs.orgorganic-chemistry.orgnih.gov

For the synthesis of this compound, two primary precursor-based strategies are possible:

Route A: Cyclization of propionyl hydrazide (to provide the ethyl group) with a reagent that provides the S-C-CH₂Br fragment.

Route B: Cyclization of a thiohydrazide derived from bromoacetic acid with a reagent that provides the C-ethyl fragment, such as propionyl chloride or propionic acid.

The most straightforward approach for ensuring the correct isomer is to first synthesize 2-methyl-5-ethyl-1,3,4-thiadiazole. This is typically achieved through the acid-catalyzed cyclization of propionyl hydrazide with thioacetic acid or a derivative, or by reacting 4-ethyl-thiosemicarbazide with acetyl chloride. nih.gov Once this specific precursor, 2-methyl-5-ethyl-1,3,4-thiadiazole, is obtained, the subsequent free-radical bromination with NBS is highly selective for the methyl group, as the methylene (B1212753) C-H bonds of the ethyl group are statistically less likely to react and lead to a less stable secondary radical compared to the primary radical stabilized by the thiadiazole ring. This ensures that the bromine atom is introduced exclusively at the desired methyl position, yielding the target compound with high regioselectivity.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Ethyl 1,3,4 Thiadiazole

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the 5-ethyl-1,3,4-thiadiazole core is the primary site of reactivity. The bromine atom, being a good leaving group, and the adjacent methylene (B1212753) group, which is activated by the electron-withdrawing nature of the thiadiazole ring, make this compound susceptible to nucleophilic substitution and, to a lesser extent, elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The primary mechanism for the substitution of the bromine atom is expected to be the SN2 pathway. The carbon of the bromomethyl group is primary and relatively unhindered, favoring a bimolecular nucleophilic attack. The potential for an SN1 mechanism is low due to the instability of the resulting primary carbocation, although resonance stabilization from the adjacent thiadiazole ring might play a minor role.

Reactions with oxygen-centered nucleophiles are anticipated to yield ethers and esters. For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) would lead to the formation of the corresponding ethers. Similarly, carboxylate salts (RCOO⁻) would produce esters.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Acetate | Sodium Acetate | 2-(Acetoxymethyl)-5-ethyl-1,3,4-thiadiazole |

A variety of nitrogen-containing compounds can be synthesized through nucleophilic substitution. Primary and secondary amines are expected to react to form secondary and tertiary amines, respectively. Other nitrogen nucleophiles, such as azides, would also readily participate in these reactions.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | Aniline | 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-yl)methanamine |

| Secondary Amine | Morpholine | 4-((5-Ethyl-1,3,4-thiadiazol-2-yl)methyl)morpholine |

Sulfur nucleophiles, being generally soft and highly nucleophilic, are expected to react efficiently with the soft electrophilic center of the bromomethyl group. Thiolates (RS⁻) and thiophenolates (ArS⁻) will likely yield thioethers.

Table 3: Representative Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Thiolate | Sodium Ethanethiolate | 2-((Ethylthio)methyl)-5-ethyl-1,3,4-thiadiazole |

Phosphorus nucleophiles, such as phosphines and phosphites, are also expected to displace the bromide. The Arbuzov reaction, for example, would occur with trialkyl phosphites to yield the corresponding phosphonate (B1237965) esters, which are valuable synthetic intermediates.

Table 4: Representative Reaction with a Phosphorus-Centered Nucleophile

| Nucleophile | Reagent Example | Expected Product |

|---|

Elimination Reactions and Olefin Formation

While nucleophilic substitution is the predominant pathway, elimination reactions (E2) can potentially occur in the presence of strong, sterically hindered bases. However, for a primary substrate like 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole, this pathway is generally less favored. If elimination were to occur, it would result in the formation of a double bond, though the specific products are highly dependent on the reaction conditions and the structure of the substrate. Due to the lack of a proton on the thiadiazole ring adjacent to the bromomethyl group, a standard β-elimination to form an exocyclic double bond is not possible.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, a process that can be initiated by heat or light, leading to the formation of a bromine radical and a 2-(ethyl-1,3,4-thiadiazol-5-yl)methyl radical. pressbooks.publibretexts.org This reactivity is analogous to that of benzylic bromides, where the stability of the resulting radical intermediate plays a crucial role. rsc.org

Once formed, the 2-(ethyl-1,3,4-thiadiazol-5-yl)methyl radical can participate in various radical chain reactions, such as halogenation or addition to alkenes. The stability of this radical is a significant factor in these reactions. The 1,3,4-thiadiazole (B1197879) ring, being aromatic, can offer some degree of resonance stabilization to the adjacent radical center, although the extent of this stabilization may be less than that provided by a phenyl group in a benzyl (B1604629) radical.

Reactivity of the 1,3,4-Thiadiazole Ring System

Stability and Aromaticity Considerations

Computational studies using methods like Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are often employed to quantify the aromaticity of such heterocyclic systems. While specific values for this compound are not reported, the parent 1,3,4-thiadiazole and its simple derivatives are generally considered to be aromatic.

Electrophilic Reactivity of the Ring

The 1,3,4-thiadiazole ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. mdpi.comchemicalbook.com This inherent electron deficiency makes the ring relatively inert towards electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation, especially when compared to electron-rich aromatic systems like benzene (B151609) or thiophene. nih.govresearchgate.net

However, the presence of activating, electron-donating substituents on the ring can facilitate electrophilic attack. chemicalbook.com For this compound, the ethyl group at the 5-position is a weak electron-donating group, which might slightly activate the ring towards electrophiles compared to the unsubstituted 1,3,4-thiadiazole. The bromomethyl group at the 2-position, being electron-withdrawing, would have a deactivating effect. Electrophilic attack, if it were to occur, would likely be directed by the electronic nature of these substituents. The nitrogen atoms of the ring can also undergo electrophilic attack, leading to the formation of thiadiazolium salts. bu.edu.egresearchgate.net

Nucleophilic Attack on the Thiadiazole Core

The electron-deficient nature of the carbon atoms (at positions 2 and 5) of the 1,3,4-thiadiazole ring makes them susceptible to nucleophilic attack. mdpi.comchemicalbook.comnih.gov This is a characteristic feature of the reactivity of this heterocyclic system. If a good leaving group is present at either the C2 or C5 position, nucleophilic substitution can occur readily.

In the case of this compound, the primary site for nucleophilic attack is the carbon of the bromomethyl group, leading to the displacement of the bromide ion. However, under certain conditions, strong nucleophiles could potentially attack the carbon atoms of the thiadiazole ring itself, especially if further activated. Frontier molecular orbital (FMO) analysis of the parent 1,3,4-thiadiazole shows that the LUMO is distributed over the C2, C5, and N4 atoms, indicating these as potential sites for nucleophilic attack. youtube.comresearchgate.net

Ring-Opening and Rearrangement Pathways

The stability of the 1,3,4-thiadiazole ring is compromised in the presence of strong bases, which can lead to ring cleavage. chemicalbook.comnih.gov This reactivity is an important consideration in synthetic applications involving this heterocycle. The mechanism of base-induced ring opening often involves nucleophilic attack at a ring carbon followed by a series of bond cleavages.

Another potential reaction pathway for substituted 1,3,4-thiadiazoles is the Dimroth rearrangement. This is a type of rearrangement reaction observed in many heterocyclic systems where heteroatoms change their positions within the ring or between the ring and a substituent. researchgate.netnih.gov While specific instances of the Dimroth rearrangement for this compound are not documented, it remains a theoretical possibility under certain reaction conditions, potentially leading to isomeric structures. Photochemical conditions can also induce rearrangements and ring contractions in thiadiazole systems. nih.govnih.gov

Detailed Mechanistic Elucidation of Key Reactions

The primary reactive site of this compound in many common organic reactions is the C-Br bond of the bromomethyl group. Nucleophilic substitution reactions at this position are expected to be prevalent. The mechanism of these substitutions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions, the nature of the nucleophile, and the solvent. organic-chemistry.orgmasterorganicchemistry.comyoutube.comulethbridge.cayoutube.com

An SN2 mechanism would involve a backside attack by the nucleophile on the carbon atom of the bromomethyl group, leading to a concerted displacement of the bromide ion. This pathway is generally favored for primary halides and in the presence of strong nucleophiles in polar aprotic solvents.

An SN1 mechanism would proceed through a two-step process involving the initial formation of a carbocation intermediate, the 2-(ethyl-1,3,4-thiadiazol-5-yl)methyl cation, followed by a rapid attack by the nucleophile. This pathway is favored in polar protic solvents and with weaker nucleophiles. The stability of the potential carbocation is a key factor. The adjacent 1,3,4-thiadiazole ring, with its heteroatoms, could potentially stabilize the carbocation through resonance, although the electron-withdrawing nature of the ring might also destabilize it.

Without specific experimental data for this compound, it is difficult to definitively favor one mechanism over the other. It is plausible that both mechanisms could be operative under different conditions.

Below is a table summarizing the expected reactivity of this compound with different types of reagents based on the general principles of reactivity for similar compounds.

| Reagent Type | Potential Reaction | Likely Mechanism | Product Type |

| Strong Nucleophiles (e.g., CN⁻, RS⁻) | Nucleophilic Substitution | SN2 | 2-(Cyanomethyl)-5-ethyl-1,3,4-thiadiazole, 2-(Alkylthiomethyl)-5-ethyl-1,3,4-thiadiazole |

| Weak Nucleophiles (e.g., H₂O, ROH) | Nucleophilic Substitution | SN1 (if carbocation is stable) | 2-(Hydroxymethyl)-5-ethyl-1,3,4-thiadiazole, 2-(Alkoxymethyl)-5-ethyl-1,3,4-thiadiazole |

| Radical Initiators (e.g., AIBN, UV light) | Radical Halogenation (with NBS/NCS) | Radical Chain Reaction | 2-(Dibromomethyl)-5-ethyl-1,3,4-thiadiazole |

| Strong Bases (e.g., NaOH, t-BuOK) | Ring Opening | Nucleophilic Attack on Ring | Various acyclic products |

| Electrophiles (e.g., HNO₃/H₂SO₄) | No Reaction / N-substitution | Electrophilic Aromatic Substitution (unlikely on carbon) | 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazolium salt |

Further experimental and computational studies are necessary to fully elucidate the detailed mechanistic pathways for the reactions of this compound and to quantify the relative stabilities of the potential intermediates.

Spectroscopic Monitoring of Reaction Intermediates

The real-time observation of reaction intermediates is crucial for understanding the stepwise process of a chemical transformation. Spectroscopic methods are invaluable tools for this purpose. In the context of nucleophilic substitution reactions of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed information about the transient species formed.

For instance, in a substitution reaction with a nucleophile (Nu-), the progress can be monitored by ¹H NMR spectroscopy. The chemical shift of the methylene protons (-CH₂Br) in the starting material would be expected to shift upon substitution to a -CH₂Nu group. A hypothetical reaction with a generic nucleophile is depicted below, with plausible corresponding ¹H NMR chemical shifts.

Interactive Data Table 1: Hypothetical ¹H NMR Spectroscopic Data for the Reaction of this compound with a Nucleophile

| Time (min) | Concentration of Reactant (%) | Concentration of Product (%) | Chemical Shift of Methylene Protons (ppm) |

| 0 | 100 | 0 | 4.80 |

| 30 | 50 | 50 | 4.80 (reactant), 4.20 (product) |

| 60 | 25 | 75 | 4.20 |

| 120 | 5 | 95 | 4.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Similarly, IR spectroscopy can be used to track the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the C-Nu bond. These spectroscopic "snapshots" throughout the reaction can help to identify any long-lived intermediates, although for many substitution reactions, the transition state is the highest energy point and intermediates are not readily observed. libretexts.org

Kinetic Studies of Reaction Rates

Kinetic studies are fundamental to determining the mechanism of a reaction by examining the factors that influence the reaction rate. For the nucleophilic substitution on this compound, the rate law can provide insight into whether the reaction proceeds through a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. libretexts.orgchemicalnote.com

A series of experiments can be conducted where the concentrations of the substrate and the nucleophile are systematically varied, and the initial reaction rate is measured. The data can then be used to determine the order of the reaction with respect to each reactant. For an Sₙ2 reaction, the rate is expected to be dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. chemicalnote.com

Interactive Data Table 2: Hypothetical Kinetic Data for the Reaction of this compound

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes.

The doubling of the rate when either the substrate or the nucleophile concentration is doubled, as shown in the hypothetical data, is characteristic of an Sₙ2 mechanism. Such a finding would suggest a concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. libretexts.org

Isotope Effect Studies for Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. wikipedia.orglibretexts.org By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can be measured. These changes arise from the differences in the zero-point vibrational energies of the bonds to the different isotopes. wikipedia.org

For the substitution reaction of this compound, a secondary kinetic isotope effect can be investigated by replacing the hydrogen atoms on the methylene carbon with deuterium (B1214612) atoms (i.e., 2-(dideuterobromomethyl)-5-ethyl-1,3,4-thiadiazole). The ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD) provides valuable mechanistic information.

In an Sₙ2 reaction, the hybridization of the carbon atom changes from sp³ in the reactant to a more sp²-like geometry in the transition state. This change leads to a slight "loosening" of the C-H bonds, resulting in a small inverse secondary KIE (kH/kD < 1) or a value close to unity. Conversely, in an Sₙ1 reaction, the formation of a carbocation intermediate involves a more complete change to sp² hybridization, often resulting in a small normal secondary KIE (kH/kD > 1). wikipedia.org

Interactive Data Table 3: Hypothetical Kinetic Isotope Effect Data

| Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |

| This compound | kH | \multirow{2}{*}{0.98} | Consistent with an Sₙ2 transition state |

| 2-(Dideuterobromomethyl)-5-ethyl-1,3,4-thiadiazole | kD |

Note: The data in this table is hypothetical and for illustrative purposes.

An observed kH/kD value of slightly less than 1 would provide strong evidence for an Sₙ2 mechanism, corroborating the findings from kinetic studies. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Bromomethyl 5 Ethyl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of chemical compounds. universci.com For a molecule like 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. rsc.orgscielo.br

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Electrostatic Potential)

The electronic structure dictates the reactivity and intermolecular interactions of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energies: The energies of the HOMO and LUMO orbitals are fundamental to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, indicating regions susceptible to electrophilic attack, while the LUMO is the primary electron acceptor, highlighting areas prone to nucleophilic attack. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. scielo.br For many 1,3,4-thiadiazole (B1197879) derivatives, the HOMO is typically distributed over the thiadiazole ring and the sulfur atom, while the LUMO's location can be influenced by the substituents. rsc.orgresearchgate.net For this compound, the HOMO would likely be centered on the electron-rich thiadiazole ring, whereas the LUMO could be influenced by the electronegative bromine atom.

Illustrative Data for Frontier Molecular Orbitals:

| Parameter | Exemplary Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic reactions. It plots the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). In this compound, negative potential is expected around the nitrogen atoms of the thiadiazole ring, while positive regions would likely be found near the hydrogen atoms and potentially on the sulfur atom as a "σ-hole". researchgate.netsemanticscholar.org

Geometrical Optimization and Conformational Analysis

Geometrical Optimization: Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. Using DFT methods, bond lengths, bond angles, and dihedral angles are systematically adjusted to locate a minimum on the potential energy surface. For substituted 1,3,4-thiadiazoles, the five-membered ring is generally found to be planar. acs.org The optimized structure of this compound would provide precise data on the orientation of the ethyl and bromomethyl side chains relative to the central ring.

Conformational Analysis: The ethyl and bromomethyl groups are flexible and can rotate around their single bonds, leading to different conformers (rotational isomers). A conformational analysis would involve systematically rotating these side chains (e.g., by scanning the relevant dihedral angles) and calculating the energy of each resulting conformation. This process identifies the most stable conformer(s) and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior. researchgate.netyoutube.com Studies on similar heterocyclic compounds show that the presence of flexible side chains can lead to multiple low-energy conformations that may coexist at room temperature. mdpi.com

Exemplary Optimized Geometrical Parameters:

| Parameter | Typical Value (Å or Degrees) |

|---|---|

| C-S Bond Length (ring) | 1.72 - 1.75 Å |

| C=N Bond Length (ring) | 1.29 - 1.32 Å |

| N-N Bond Length (ring) | 1.36 - 1.39 Å |

| C-Br Bond Length | 1.93 - 1.97 Å |

| C-N-N Angle (ring) | 110 - 114° |

Vibrational Spectroscopy Predictions (e.g., IR and Raman)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and their corresponding intensities. These predicted spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the vibrations of functional groups. For this compound, characteristic frequencies would include C=N stretching in the ring, C-H stretching of the ethyl and methyl groups, and the C-Br stretching vibration. Comparing theoretical and experimental spectra often requires the use of a scaling factor to correct for anharmonicity and basis set limitations. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with DFT, is a powerful tool for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.com This calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for structure verification. nih.gov However, calculations for sulfur-containing heterocycles can sometimes be less accurate than for other organic molecules, requiring careful selection of methods and basis sets. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Exemplary Predicted Chemical Shift (ppm) |

|---|---|

| C2 (ring, attached to -CH2Br) | 165 - 175 |

| C5 (ring, attached to -CH2CH3) | 168 - 178 |

| -CH2Br | 25 - 35 |

| -CH2CH3 | 20 - 30 |

| -CH3 | 10 - 15 |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore its behavior over time, including its interactions with its environment. mdpi.comacs.org

Solvent Effects on Molecular Conformations

MD simulations can model how a solvent, such as water, affects the conformational preferences of this compound. The molecule would be placed in a simulation box filled with solvent molecules, and the system's evolution would be tracked over time by solving Newton's equations of motion. nih.govresearchgate.net These simulations can reveal which conformations are stabilized by solvent interactions and the timescale of transitions between different conformations. For instance, polar solvents might favor conformations where polar groups (like the thiadiazole ring and bromomethyl group) are exposed to the solvent, while nonpolar solvents might favor more compact structures. This information is critical for understanding the molecule's behavior in realistic chemical or biological settings. nih.govresearchgate.net

Conformational Landscapes and Dynamics

While specific computational studies exclusively focused on this compound are not extensively detailed in the available literature, its conformational landscape can be inferred from the analysis of its constituent parts and related 1,3,4-thiadiazole structures. The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle. Theoretical calculations and experimental data for similar compounds suggest that the thiadiazole ring itself is largely planar. scielo.br

The primary sources of conformational flexibility in this compound arise from the rotation around the single bonds connecting the ethyl and bromomethyl substituents to the thiadiazole core.

Ethyl Group Conformation: The C-C single bond of the ethyl group allows for free rotation, leading to various staggered and eclipsed conformations. The staggered conformations are generally more stable due to minimized steric hindrance.

Computational methods like Density Functional Theory (DFT) are often employed to determine the ground state geometries and relative energies of different conformers. scielo.br Such studies on related molecules have shown that intramolecular interactions, such as those between the substituents and the heteroatoms of the thiadiazole ring, can influence the preferred conformation. scielo.br Molecular dynamics simulations could further elucidate the dynamic behavior of these substituents, providing a picture of how the molecule flexes and changes shape over time in different environments. bohrium.comnih.gov

Molecular Docking and Ligand-Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable mechanistic insights into how a ligand like this compound might interact with biological macromolecules.

Binding Site Analysis within Enzyme Models

Although docking studies for this compound itself are not specified, extensive research on analogous 1,3,4-thiadiazole derivatives reveals common interaction patterns within enzyme active sites. jpbs.inmdpi.comuowasit.edu.iqscispace.com These studies show that the 1,3,4-thiadiazole scaffold is a versatile pharmacophore capable of engaging in multiple types of interactions. nih.gov

Key interactions frequently observed for 1,3,4-thiadiazole derivatives include:

Hydrogen Bonding: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like glutamic acid, aspartic acid, and serine in enzyme active sites. jpbs.inscispace.com

Hydrophobic Interactions: The substituted groups on the thiadiazole ring, such as the ethyl group in the target molecule, can form hydrophobic or van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Arene-Arene Interactions: In cases where the thiadiazole is further substituted with aromatic rings, π-stacking interactions with residues like phenylalanine or tyrosine can occur. nih.gov

The bromomethyl group introduces a highly reactive electrophilic center, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition.

| Thiadiazole Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted 1,3,4-thiadiazoles | Peptide Deformylase (PDF) | Gly45, Gly89, Glu95, Cys90, Leu91, Ile44 | Hydrogen Bonding, Hydrophobic | |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | Hydrogen Bonding, Arene-Arene | nih.gov |

| Substituted 2-amino-1,3,4-thiadiazoles | Cyclooxygenase-2 (COX-2) | Not Specified | General Binding | nih.gov |

| 2,5-Disubstituted 1,3,4-thiadiazoles | Myeloperoxidase (MPO) | Asp98, Asp94, Thr100, Glu102 | Hydrogen Bonding | jpbs.in |

Interactions with General Biological Macromolecules (e.g., DNA, RNA without specific biological outcomes)

The structure of this compound suggests two primary modes of interaction with nucleic acids like DNA and RNA.

First, the bromomethyl group is a potent alkylating moiety. researchgate.net Alkylating agents are reactive chemical compounds that can transfer alkyl groups to nucleophilic sites on biological macromolecules. nih.gov In the context of DNA, the nitrogen and oxygen atoms on the nucleotide bases are highly nucleophilic. Studies on other bromomethyl-substituted aromatic compounds have shown that they can form covalent adducts with DNA, often at the N7 position of guanine. researchgate.netnih.gov This alkylation can disrupt the normal structure and function of DNA. nih.gov

Second, the planar aromatic 1,3,4-thiadiazole ring system has the potential for non-covalent interactions with the DNA double helix. These interactions can include:

Intercalation: The flat thiadiazole ring could insert itself between the base pairs of the DNA helix. This mode of binding is common for planar aromatic molecules and can be detected by changes in the absorption spectra of the compound. mdpi.com

Groove Binding: The molecule could fit into the minor or major grooves of the DNA helix, stabilized by van der Waals forces, hydrophobic interactions, and potentially hydrogen bonds. Circular dichroism spectroscopy can be used to detect conformational changes in DNA that suggest groove binding. mdpi.com

Studies on various 5-substituted-1,3,4-thiadiazol-2-amines have confirmed their ability to bind to calf thymus DNA (CT-DNA), with evidence suggesting both intercalation and groove binding as possible interaction modes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For 1,3,4-thiadiazole derivatives, QSAR models have been developed to predict their activity and guide the design of new, more potent compounds. researchgate.netnih.govnih.gov

Development of Physicochemical and Topological Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors fall into several categories. frontiersin.orgfrontiersin.org

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity (MR), molecular weight (MW), and electronic properties (e.g., dipole moment, HOMO/LUMO energies). frontiersin.orgfrontiersin.org Lipophilicity is crucial for membrane permeability, while molar refractivity and molecular weight relate to the molecule's size and polarizability, which can influence binding through steric and dispersion forces. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation (graph) of the molecule. frontiersin.orgfrontiersin.org They encode information about molecular size, shape, branching, and connectivity. Examples include the Wiener index and Balaban index. frontiersin.orgfrontiersin.org

The selection of relevant descriptors is a critical step in building a robust QSAR model. frontiersin.orgfrontiersin.org

| Descriptor Type | Descriptor Name | Symbol | Physicochemical Significance | Reference |

|---|---|---|---|---|

| Physicochemical | Logarithm of Partition Coefficient | LogP | Represents the lipophilicity/hydrophobicity of a molecule. | frontiersin.orgfrontiersin.org |

| Physicochemical | Molar Refractivity | MR | Relates to the molecular volume and polarizability. | frontiersin.orgfrontiersin.org |

| Physicochemical | Molecular Weight | MW | Represents the mass of the molecule. | frontiersin.orgfrontiersin.org |

| Electronic | Dipole Moment | μ | Measures the polarity of the molecule. | frontiersin.orgfrontiersin.org |

| Electronic | HOMO/LUMO Energy | EHOMO/ELUMO | Relates to the electron-donating/accepting ability of the molecule. | frontiersin.orgfrontiersin.org |

| Topological | Wiener Index | W | Describes molecular branching and compactness. | frontiersin.orgfrontiersin.org |

Predictive Models for Structure-Dependent Biological Responses

Once a set of descriptors is calculated for a series of compounds with known biological activities, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity (the dependent variable) to the most relevant molecular descriptors (the independent variables). researchgate.netnih.gov

A general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the regression coefficients and D represents the molecular descriptors.

The statistical quality and predictive power of a QSAR model are assessed using several parameters:

Coefficient of determination (r²): Indicates how well the model fits the training data.

Cross-validated coefficient of determination (q² or R²CV): Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. researchgate.net

Predictive r² (R²pred): Assesses the model's ability to predict the activity of an external set of test compounds not used in model generation. rsc.org

For various series of 1,3,4-thiadiazole derivatives, QSAR models have been successfully developed, showing that their biological activities are often dependent on a combination of lipophilic, electronic, and steric factors. researchgate.netnih.gov These models serve as powerful tools for predicting the activity of untested compounds and for the rational design of new derivatives with enhanced biological responses. rsc.orgnih.govnih.gov

| Target Cell Line | QSAR Equation Example (Conceptual) | r² | R²CV | Reference |

|---|---|---|---|---|

| L1210 (Leukemia) | log(1/IC₅₀) = f(Lipophilicity, Steric Descriptor, Electronic Descriptor) | 0.924 | 0.904 | researchgate.netnih.gov |

| CEM (Leukemia) | log(1/IC₅₀) = f(Lipophilicity, Steric Descriptor, Electronic Descriptor) | 0.887 | 0.842 | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 2 Bromomethyl 5 Ethyl 1,3,4 Thiadiazole Derivatives

Impact of the Bromomethyl Substituent on Molecular Recognition

The bromomethyl group at the C2 position of the 1,3,4-thiadiazole (B1197879) ring is a key functional moiety that can profoundly influence the molecule's interaction with biological targets. Its chemical properties allow it to participate in various bonding and non-bonding interactions, which are crucial for molecular recognition.

The bromomethyl substituent can play a significant role in achieving shape and electronic complementarity between the ligand and its biological target. The bromine atom, being larger than hydrogen, increases the steric bulk of the substituent, which can lead to a better fit in specific hydrophobic pockets of a receptor or enzyme active site. Furthermore, the carbon-bromine bond has a specific length and the bromine atom possesses a significant van der Waals radius, which dictates the spatial arrangement of the ligand within the binding site.

In molecular docking studies of similar heterocyclic compounds, halomethyl groups have been shown to form halogen bonds, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target molecule, such as a carbonyl oxygen or a nitrogen atom. This directional interaction can contribute to the binding affinity and selectivity of the compound.

Illustrative Data on Ligand-Target Interactions:

| Interaction Type | Potential Target Residue/Group | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|

| Halogen Bond | Carbonyl oxygen (e.g., in peptide backbone) | -1 to -5 |

| Van der Waals Interaction | Hydrophobic amino acid side chains (e.g., Leucine, Isoleucine) | -0.5 to -2 |

| Hydrophobic Interaction | Aromatic rings (e.g., Phenylalanine, Tyrosine) | -1 to -3 |

The bromomethyl group is a potent electrophile due to the electron-withdrawing nature of the bromine atom, which polarizes the C-Br bond and makes the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is a double-edged sword in drug design. On one hand, it can lead to the formation of a covalent bond with a nucleophilic residue (e.g., cysteine, serine, or histidine) in the active site of an enzyme, resulting in irreversible inhibition. This can be a desirable property for certain therapeutic targets.

On the other hand, high reactivity can lead to non-specific binding to other biological macromolecules, potentially causing toxicity. The reactivity of the bromomethyl group can be modulated by the electronic properties of the 1,3,4-thiadiazole ring and the nature of the substituent at the C5 position.

Influence of the Ethyl Substituent on Activity Profiles

The ethyl group at the C5 position of the 1,3,4-thiadiazole ring primarily influences the pharmacokinetic and pharmacodynamic properties of the molecule through its contribution to lipophilicity and steric bulk.

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ethyl group, being a small alkyl chain, increases the lipophilicity of the molecule compared to a methyl or hydrogen substituent. nih.gov This enhanced lipophilicity can improve the compound's ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. nih.gov

The steric bulk of the ethyl group can also influence how the molecule fits into a binding pocket. While larger than a methyl group, the ethyl group is still relatively small and flexible, allowing it to adapt to the shape of various binding sites. In some cases, the steric hindrance provided by the ethyl group can enhance selectivity by preventing the molecule from binding to off-target sites. nih.gov

Illustrative Data on Physicochemical Properties:

| Substituent at C5 | Calculated logP | Molecular Volume (ų) |

|---|---|---|

| -H | 1.2 | 100 |

| -CH₃ | 1.7 | 115 |

| -CH₂CH₃ | 2.2 | 130 |

Alkyl groups such as ethyl are generally considered to be weakly electron-donating through an inductive effect. zsmu.edu.ua This electron-donating nature can subtly influence the electronic distribution within the 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring itself is an electron-deficient system. The presence of an electron-donating ethyl group at the C5 position can slightly increase the electron density of the ring, which may affect its interaction with biological targets and its metabolic stability. For instance, an increase in electron density could modulate the pKa of the ring nitrogens, which might be involved in hydrogen bonding with a receptor.

Positional Effects of Substituents on Biological Activity Modulations

For instance, having the reactive bromomethyl group at C2 and the lipophilic ethyl group at C5 creates a molecule with distinct functional ends. The bromomethyl group might be responsible for the primary interaction with the target (the "warhead"), while the ethyl group acts as a "handle" that influences the molecule's ADME properties and provides additional binding interactions. Swapping the positions of these groups would likely result in a different biological profile, as the orientation of the key interacting moieties with respect to the target would be altered. Studies on other 2,5-disubstituted 1,3,4-thiadiazoles have shown that the nature and position of the substituents are critical for their biological activity. acs.orgorganic-chemistry.org

Comparison of Isomeric Thiadiazole Derivatives

Thiadiazole exists in several isomeric forms, including 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. mdpi.comnih.gov Among these, the 1,3,4-thiadiazole nucleus is of particular interest in drug discovery. mdpi.comnih.gov This preference is attributed to the symmetrical substitution pattern at the 2- and 5-positions, which allows for diverse functionalization. The 1,3,4-isomer often exhibits superior biological activity compared to its other isomeric counterparts. mdpi.com The arrangement of the heteroatoms in the 1,3,4-thiadiazole ring contributes to its favorable pharmacokinetic properties, such as metabolic stability and the ability to cross biological membranes. mdpi.com The sulfur atom, in particular, enhances liposolubility, which can improve the absorption and distribution of the molecule. researchgate.net

Regiochemical Control of Functionalization

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles with distinct substituents like the bromomethyl and ethyl groups requires precise regiochemical control. acs.org Various synthetic strategies allow for the selective introduction of different functionalities at the C2 and C5 positions. nih.gov One common approach involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. researchgate.net For instance, the synthesis could start from a thiosemicarbazide (B42300) which, upon reaction with an appropriate acid chloride or anhydride, followed by cyclization, yields the desired 2,5-disubstituted-1,3,4-thiadiazole. The choice of reactants and reaction conditions is crucial for achieving the desired regioselectivity. acs.org

Further functionalization of a pre-formed 2-methyl-5-ethyl-1,3,4-thiadiazole via radical bromination could selectively introduce the bromo group on the methyl substituent, yielding 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole. The reactivity of the 2- and 5-positions on the thiadiazole ring is influenced by the electronic nature of the existing substituents, allowing for controlled derivatization. mdpi.com

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling for 2,5-disubstituted-1,3,4-thiadiazole derivatives has identified several key features essential for biological activity. nih.gov These typically include hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com For derivatives of this compound, the following features are considered important:

The 1,3,4-Thiadiazole Core: The ring itself acts as a scaffold and can participate in various non-covalent interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors. mdpi.com

The 2-Bromomethyl Group: This group is a reactive handle that can form covalent bonds with target macromolecules, potentially leading to irreversible inhibition. It also contributes to the molecule's electrophilic character and can participate in halogen bonding.

The 5-Ethyl Group: This small alkyl group contributes to the hydrophobicity of the molecule, which can be crucial for binding to hydrophobic pockets in target proteins.

The spatial arrangement of these features is critical for optimal interaction with a biological target.

Below is an interactive data table summarizing the key pharmacophoric features and their potential roles.

| Feature | Potential Role in Biological Activity |

| 1,3,4-Thiadiazole Ring | Scaffold, Hydrogen Bond Acceptor |

| Nitrogen Atoms (N3, N4) | Hydrogen Bond Acceptors |

| Sulfur Atom (S1) | Enhances Lipophilicity, Potential for Metallic Interactions |

| 2-Bromomethyl Group | Covalent Modification, Halogen Bonding, Electrophilic Center |

| 5-Ethyl Group | Hydrophobic Interactions |

Principles for Lead Optimization through SAR Analysis

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net For derivatives of this compound, SAR-guided lead optimization would focus on systematic modifications of the scaffold.

Modification of the 5-Ethyl Group: The size and nature of the alkyl group at the 5-position can be varied to probe the steric and hydrophobic requirements of the binding site. Replacing the ethyl group with larger or smaller alkyl chains, cyclic groups, or functionalized alkyl groups can significantly impact activity.

Modification of the 2-Bromomethyl Group: While the bromomethyl group offers the potential for covalent targeting, it can also lead to non-specific reactivity. Replacing the bromine with other halogens (chlorine, iodine) can modulate this reactivity. Alternatively, converting the bromomethyl group to other functionalities such as hydroxymethyl, aminomethyl, or other substituted methyl groups can explore different types of interactions.

Introduction of Substituents on a Phenyl Ring (if present): If the core structure is further derivatized with an aromatic ring, the electronic and steric effects of substituents on this ring can be explored. Electron-donating and electron-withdrawing groups can be systematically introduced to fine-tune the electronic properties of the entire molecule.

The following table outlines potential modifications and their expected impact based on general SAR principles for 1,3,4-thiadiazole derivatives.

| Position of Modification | Type of Modification | Rationale |

| 5-Position | Varying alkyl chain length (methyl, propyl, etc.) | Probing hydrophobic pocket size |

| 5-Position | Introduction of cyclic or aromatic groups | Exploring additional binding interactions |

| 2-Bromomethyl | Replacement of bromine with other halogens | Modulating reactivity for covalent inhibition |

| 2-Bromomethyl | Conversion to other functional groups (e.g., -CH2OH, -CH2NH2) | Exploring hydrogen bonding and ionic interactions |

Through iterative cycles of design, synthesis, and biological evaluation based on these principles, the pharmacological profile of derivatives of this compound can be systematically improved.

Advanced Applications and Future Research Directions for 2 Bromomethyl 5 Ethyl 1,3,4 Thiadiazole Derivatives

Applications in Materials Chemistry

The inherent properties of the 1,3,4-thiadiazole (B1197879) ring, such as its aromaticity, thermal stability, and electron-accepting nature, make it a desirable component in the design of novel materials. The presence of a reactive bromomethyl group in 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole provides a convenient handle for incorporating this heterocycle into larger molecular architectures, leading to materials with tailored functionalities.

Development of Functional Polymers

The reactive bromomethyl group of this compound serves as a key functional site for the synthesis of advanced polymers. This group can be utilized in two primary ways: as an initiator for polymerization or for post-polymerization modification.

In its role as an initiator, the bromomethyl group can initiate cationic or controlled radical polymerization of various monomers. This allows for the synthesis of well-defined polymers where the thiadiazole moiety is located at the chain end.

More significantly, the bromomethyl group is highly effective for post-polymerization modification, a technique that allows for the introduction of specific functionalities onto a pre-existing polymer backbone. nih.gov For instance, polymers with nucleophilic side chains, such as those containing hydroxyl or amino groups, can be readily functionalized by reacting them with this compound. This grafting of the thiadiazole unit can impart desirable electronic or chelating properties to the polymer.